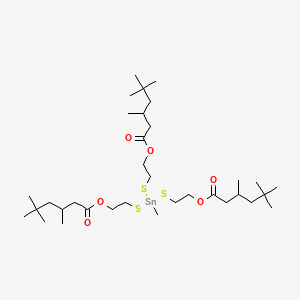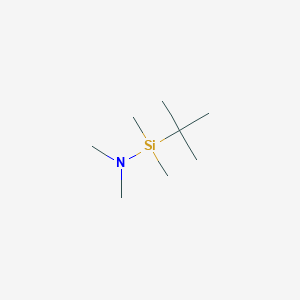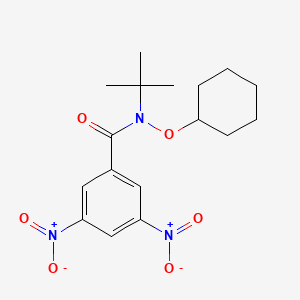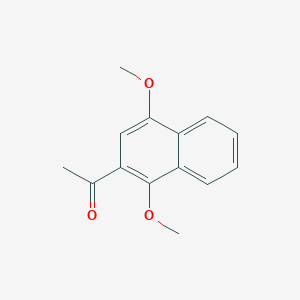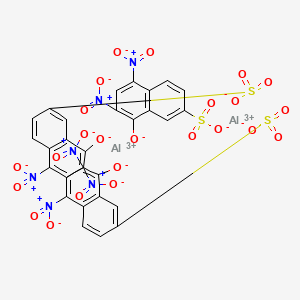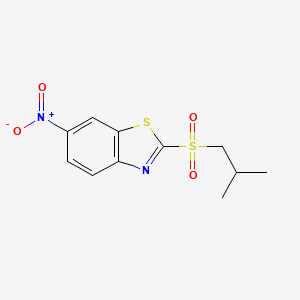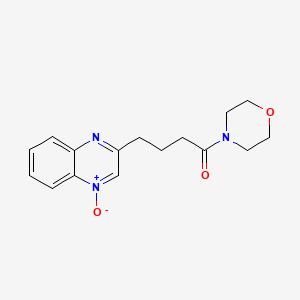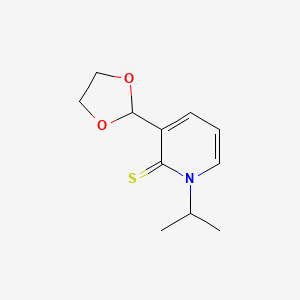
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione is a chemical compound that features a pyridine ring substituted with a dioxolane group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The dioxolane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may have applications in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione would depend on its specific application. For example, if used as a ligand in biochemical assays, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Dioxolan-2-yl)pyridine-2(1H)-thione: Lacks the isopropyl group.
1-(Propan-2-yl)pyridine-2(1H)-thione: Lacks the dioxolane group.
3-(1,3-Dioxolan-2-yl)-1-(methyl)pyridine-2(1H)-thione: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both the dioxolane and isopropyl groups in 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may confer unique chemical and physical properties, such as increased stability, solubility, or reactivity, compared to similar compounds.
Propriétés
Numéro CAS |
65824-07-9 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)-1-propan-2-ylpyridine-2-thione |
InChI |
InChI=1S/C11H15NO2S/c1-8(2)12-5-3-4-9(10(12)15)11-13-6-7-14-11/h3-5,8,11H,6-7H2,1-2H3 |
Clé InChI |
SGPHQOYVHNDGIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC=C(C1=S)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


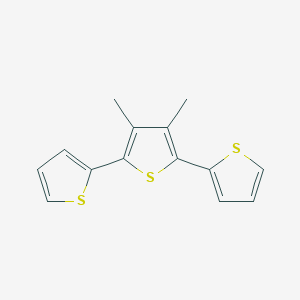
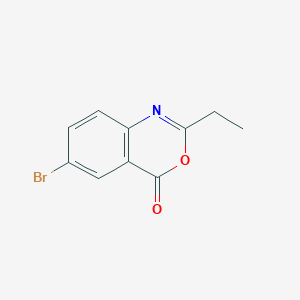

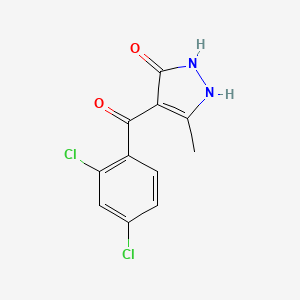
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
